molecular formula C13H9F3N2O2 B14209327 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide CAS No. 820224-55-3

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide

Cat. No.: B14209327
CAS No.: 820224-55-3
M. Wt: 282.22 g/mol
InChI Key: YGMFBYWBRJFCRS-UHFFFAOYSA-N
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Description

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which often impart unique properties such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-difluorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 80-100°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases. Its unique structure may allow for the development of drugs with improved efficacy and reduced side effects.

    Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenyl derivatives: These compounds share a similar core structure but may have different functional groups attached, leading to variations in their properties and applications.

    Fluoropyridine derivatives: Compounds with a fluoropyridine core are often studied for their unique chemical and biological properties. They may have different substituents, resulting in diverse applications.

Uniqueness

What sets 6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide apart from similar compounds is its specific combination of functional groups, which imparts unique properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

820224-55-3

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

6-[(2,5-difluorophenyl)-hydroxymethyl]-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O2/c14-7-1-2-9(15)8(4-7)12(19)11-10(16)3-6(5-18-11)13(17)20/h1-5,12,19H,(H2,17,20)

InChI Key

YGMFBYWBRJFCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=C(C=C(C=N2)C(=O)N)F)O)F

Origin of Product

United States

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